molecular formula C10H11ClO3<br>ClC6H3(CH3)OCH(CH3)COOH<br>C10H11ClO3 B1676135 Mecoprop CAS No. 93-65-2

Mecoprop

Cat. No. B1676135
CAS RN: 93-65-2
M. Wt: 214.64 g/mol
InChI Key: WNTGYJSOUMFZEP-UHFFFAOYSA-N
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Description

Mecoprop, or methylchlorophenoxypropionic acid (MCPP), is a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It is primarily used to control broadleaf weeds .


Synthesis Analysis

Mecoprop is synthesized through a bulk polymerization method, which creates a homogeneous molecularly imprinted polymer (MIP) for the specific extraction of the herbicide . Another synthetic method involves solid-liquid phase transfer catalysis with potassium carbonate as a mild base and toluene as a solvent .


Molecular Structure Analysis

Mecoprop has a molecular formula of C10H11ClO3 . It is a monocarboxylic acid that is lactic acid in which the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group .


Chemical Reactions Analysis

Mecoprop is largely excreted as a parent material, and it is mainly distributed in the thyroid, kidney, blood, and plasma . It is also associated with conditions such as kidney failure, increased heart rate, and metabolic acidosis .


Physical And Chemical Properties Analysis

Mecoprop appears as colorless crystals . It is corrosive to metals . It is an aromatic ether, a monocarboxylic acid, and a member of monochlorobenzenes .

Scientific Research Applications

Photocatalytic Decomposition in Water

Mecoprop, a widely used herbicide, poses potential health hazards due to water contamination. Research demonstrates that photocatalytic decomposition of mecoprop in aqueous solutions containing titanium dioxide (TiO2) leads to complete mineralization. This process is significant for addressing the environmental impact of mecoprop in water systems (Topalov et al., 2000).

Attenuation in Subsurface Environments

Mecoprop is identified as a key indicator of pollution from municipal solid waste landfills, frequently detected in UK groundwater and surface waters. It exhibits minimal sorption retardation due to its water solubility, leading to conservative transport in soils and aquifers. Biodegradation in the subsurface, particularly in groundwater, emerges as the primary destructive attenuation mechanism, highlighting the importance of understanding mecoprop's fate for environmental management (Buss et al., 2006).

Impact on Plant Growth and Ecosystem Dynamics

Studies on mecoprop's effects on plant growth reveal that it can significantly influence plant development and interspecific competition among species. Low doses of mecoprop-P, for example, affected the competitive interactions between test plant species, illustrating the complex ecological implications of herbicide drift from agricultural applications. This research underscores the need for careful herbicide management to mitigate unintended impacts on non-target plant communities (Damgaard et al., 2008).

Degradation by Microbial Activity

The degradation of mecoprop by microbial communities is a critical area of research for understanding its environmental fate. Isolated strains from agricultural soils, including Alcaligenes sp. and Ralstonia sp., demonstrate the capability to rapidly degrade mecoprop and other related herbicides. These findings are pivotal for developing bioremediation strategies to mitigate mecoprop's persistence in the environment (Smejkal et al., 2001).

Safety And Hazards

Mecoprop is harmful if swallowed and is toxic if inhaled . It is very toxic to aquatic life, with long-lasting effects . Mecoprop can irritate the skin, eyes, and respiratory tract . If inhaled, it may cause a burning sensation in the nasopharynx and chest, coughing, and/or dizziness .

Future Directions

The global mecoprop market size is expected to witness potential gains in the future, and register a significant CAGR over the forecast period . The increasing adoption of integrated weed management practices by farmers and growers is expected to drive the market growth .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid
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InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
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InChI Key

WNTGYJSOUMFZEP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
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Molecular Formula

C10H11ClO3, Array
Record name MECOPROP
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Related CAS

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt)
Record name Mecoprop [BSI:ISO]
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DSSTOX Substance ID

DTXSID9024194
Record name (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid
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Molecular Weight

214.64 g/mol
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Physical Description

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER.
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Solubility

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07
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Density

1.28 g/cm³
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Vapor Pressure

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08
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Product Name

Mecoprop

Color/Form

Colorless crystals, Solid

CAS RN

93-65-2, 7085-19-0
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Melting Point

93-95 °C, MP: 93-94 °C, 94 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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